

Enantioselective Potency of N-benzylphenethylamine Derivatives: A Comparative Guide

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Compound of Interest

Compound Name: (2-Chlorobenzyl)(1-phenylethyl)amine

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For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the enantioselective potency of various N-benzylphenethylamine derivatives, a class of compounds known for their high affinity and agonist activity at serotonin receptors, particularly the 5-HT_{2A} subtype. The addition of an N-benzyl group to phenethylamine hallucinogens can markedly increase their 5-HT_{2A}-binding affinity and potency.^[1] This guide summarizes key experimental data, details the methodologies used in these studies, and visualizes the relevant biological pathways and experimental workflows.

Quantitative Comparison of Enantioselective Potency

The following tables summarize the in vitro potency of various N-benzylphenethylamine derivatives at serotonin 5-HT_{2A} and 5-HT_{2C} receptors. The data highlights the significant differences in activity that can exist between stereoisomers of the same compound, underscoring the importance of chirality in drug design and development.

Table 1: Enantioselective Potency of a Conformationally Restricted 25CN-NBOH Analog^[2]

Compound	Stereoisomer	5-HT _{2A} Receptor EC ₅₀ (nM)	5-HT _{2C} Receptor Agonist Activity
3	(S,S)	45.3	Weak
(R,R)	452	Weak	
(2R,6S)	1710	Weak	
(2S,6R)	1290	Weak	
25CN-NBOH (1)	Racemate	1.01	Potent Agonist
Serotonin (5-HT)	Endogenous Ligand	10.3	Potent Agonist

EC₅₀ values represent the concentration of the compound that elicits a half-maximal response.

Table 2: Potency of Achiral N-benzylphenethylamine Derivatives at Serotonin 5-HT₂ Subtype Receptors[3]

Compound	5-HT _{2A} Receptor EC ₅₀ (nM)	5-HT _{2C} Receptor EC ₅₀ (nM)
25D-NBOMe	0.51	1.1
25E-NBOMe	1.5	2.1
25I-NBOH	0.89	1.8
25N-NBOMe	1.2	2.5
25H-NBOMe	~40	~40

Experimental Protocols

The data presented in this guide were primarily obtained through the following experimental methodologies:

Radioligand Binding Assays

These assays are used to determine the affinity of a compound for a specific receptor. In the context of N-benzylphenethylamine derivatives, these assays typically involve:

- Preparation of cell membranes: Membranes are prepared from cells heterologously expressing the human serotonin receptor of interest (e.g., 5-HT_{2A}, 5-HT_{2C}).
- Incubation: The cell membranes are incubated with a radiolabeled ligand (e.g., [³H]ketanserin for 5-HT_{2A}) and varying concentrations of the unlabeled test compound.
- Separation and Counting: The bound and free radioligand are separated by filtration, and the amount of radioactivity bound to the membranes is quantified using a scintillation counter.
- Data Analysis: The data are analyzed to determine the inhibition constant (Ki), which reflects the affinity of the test compound for the receptor.

Functional Assays

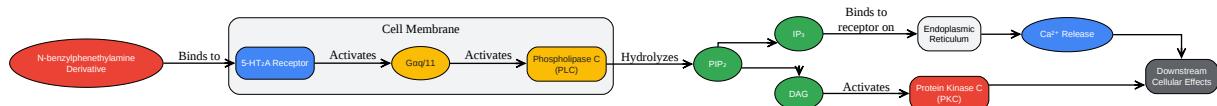
Functional assays measure the biological response elicited by a compound upon binding to its receptor. Common functional assays for 5-HT₂ receptor agonists include:

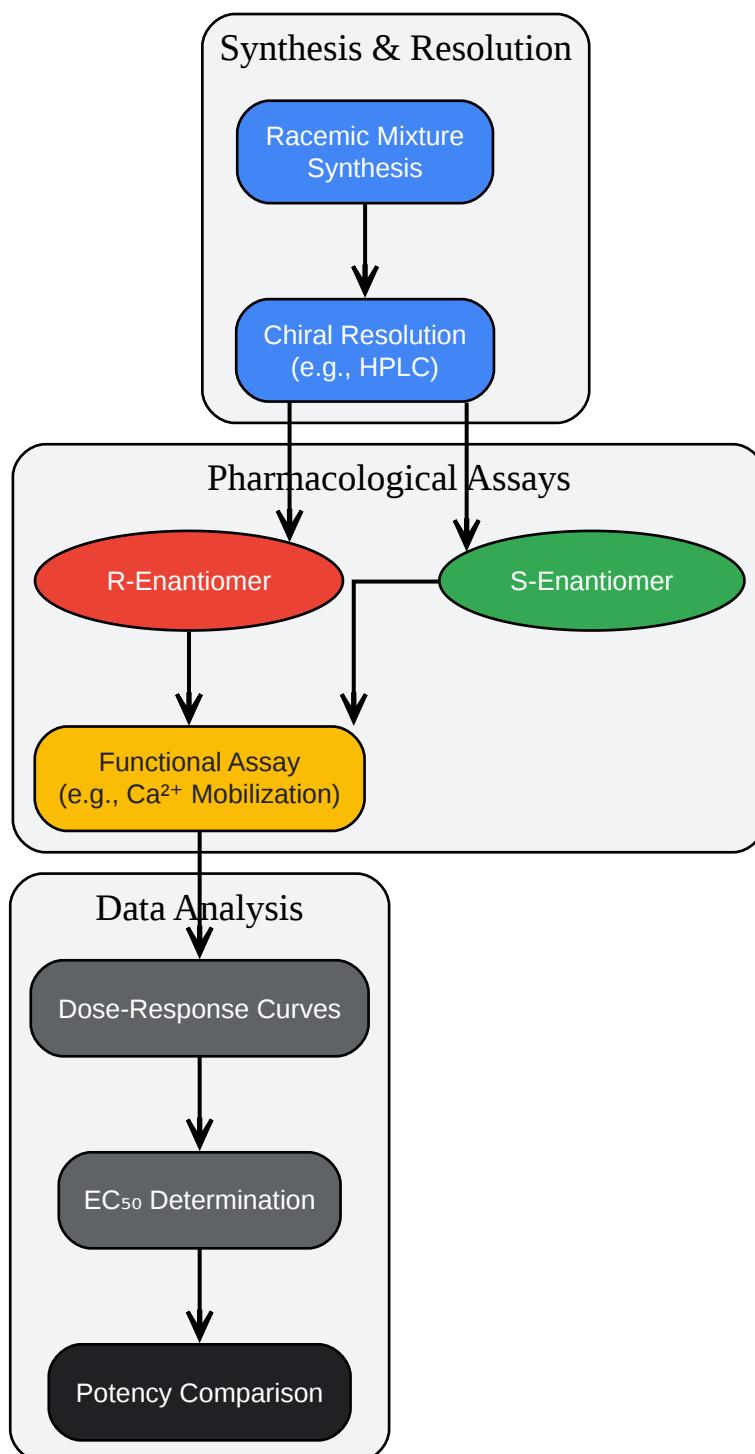
- Inositol Phosphate (IP) Accumulation Assays: 5-HT₂ receptors are Gq-coupled, and their activation leads to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP accumulation assays quantify the amount of IP produced in response to agonist stimulation.[3]
- Calcium (Ca²⁺) Mobilization Assays: The increase in intracellular IP₃ triggers the release of calcium from intracellular stores. Calcium mobilization assays use fluorescent dyes that are sensitive to Ca²⁺ concentrations to measure the increase in intracellular calcium upon receptor activation.[2]
- β-Arrestin Recruitment Assays: Upon agonist binding, G protein-coupled receptors (GPCRs) are phosphorylated, leading to the recruitment of β-arrestin proteins, which are involved in receptor desensitization and signaling. β-arrestin recruitment assays measure the interaction between the receptor and β-arrestin.

Visualizations

Signaling Pathway of 5-HT_{2A} Receptor Activation

The following diagram illustrates the canonical Gq-coupled signaling pathway activated by N-benzylphenethylamine derivatives at the 5-HT_{2A} receptor.



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